molecular formula C10H14N2 B1393034 2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine CAS No. 885275-16-1

2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine

Cat. No. B1393034
M. Wt: 162.23 g/mol
InChI Key: HWCKTLUUWDOMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine, also known as benzazepine , is a bicyclic organic compound with the chemical formula C₁₀H₁₃N . It belongs to the class of heterocyclic compounds and contains a seven-membered ring system. The compound has been studied for its potential biological activities and therapeutic applications .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine can be achieved through various methods. One notable approach involves solid-phase synthesis, which allows for the preparation of di- and trisubstituted benzazepine derivatives. For example, 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been synthesized using this strategy .

Scientific Research Applications

Inhibition of Human Neuronal Nitric Oxide Synthase

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine derivatives were explored for their potential as human nitric oxide synthase inhibitors, particularly targeting neuronal NOS. These inhibitors demonstrated therapeutic potential in neuropathic pain models and passed various in vitro safety pharmacology studies, suggesting their significance in neurological applications (Annedi et al., 2012).

Synthesis of Benzazepine Derivatives

A solid-phase strategy was developed for synthesizing benzazepine derivatives using 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine. This efficient method enabled the creation of G-protein coupled receptor-targeted (GPCR-targeted) scaffolds, illustrating the compound's utility in synthesizing diverse chemical structures for potential therapeutic applications (Boeglin et al., 2007).

Novel Methodology in Synthesis

A new method involving donor-acceptor cyclopropanes was employed to synthesize tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles. This innovative approach demonstrated the versatility of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine in synthesizing biologically active nitrogen heterocyclic compounds (Porashar et al., 2022).

X-ray Diffraction Analysis

The compound's derivatives were analyzed using X-ray diffraction, offering insights into their crystal structures. This research contributes to the understanding of the physical and chemical properties of these compounds, which is essential in the development of new pharmaceuticals (Macías et al., 2011).

Enantioselective Kinetic Resolution

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine was used in an enantioselective acylation process. This process demonstrates its utility in synthesizing chiral derivatives, which is crucial in pharmaceutical research where enantiomers can have differing biological activities (Zhou et al., 2015).

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCKTLUUWDOMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679992
Record name 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine

CAS RN

885275-16-1
Record name 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine
Reactant of Route 3
2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine
Reactant of Route 4
2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine
Reactant of Route 5
2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine
Reactant of Route 6
2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine

Citations

For This Compound
26
Citations
D Boeglin, D Bonnet, M Hibert - Journal of Combinatorial …, 2007 - ACS Publications
A convenient and reliable solid-phase strategy for the synthesis of di- and trisubstituted benzazepine derivatives was developed. 5-Amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-…
Number of citations: 36 pubs.acs.org
B Porashar, S Biswas, AK Sahu, A Chutia… - Organic …, 2022 - ACS Publications
Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines are efficiently synthesized from 2-aminobenzonitriles and donor–acceptor cyclopropanes mediated by …
Number of citations: 3 pubs.acs.org
SM Changi, T Yokozawa, T Yamamoto… - Reaction Chemistry & …, 2017 - pubs.rsc.org
A comprehensive assessment of a Ru-catalyzed direct asymmetric reductive amination (DARA) reaction for producing an intermediate for an active pharmaceutical ingredient (API) was …
Number of citations: 11 pubs.rsc.org
D Bonnet, S Riché, S Loison, R Dagher… - … A European Journal, 2008 - Wiley Online Library
Two novel solid‐phase organic tagging (SPOrT) resins were synthesized to facilitate the labeling of peptides and small organic compounds with a fluorescent probe. Both resins were …
S Loison, M Cottet, H Orcel, H Adihou… - Journal of medicinal …, 2012 - ACS Publications
A series of fluorescent benzazepine ligands for the arginine–vasopressin V 2 receptor (AVP V 2 R) was synthesized using “Click” chemistry. Their in vitro pharmacological profile at AVP …
Number of citations: 64 pubs.acs.org
Y Zhang, L Zheng, F Yang, Z Zhang, Q Dang, X Bai - Tetrahedron, 2015 - Elsevier
A new strategy of substituent-directed reductive ring-opening of aza-bridged pyridoazepine systems was designed and developed. The direction of the ring-opening is determined by …
Number of citations: 16 www.sciencedirect.com
MM Hammouda, HM Metwally, A Fekri… - Polycyclic Aromatic …, 2021 - Taylor & Francis
A rapid and efficient methodology was performed for the synthesis of α,β-unsaturated ketones 2a–k containing benzoazonine core through Claisen-Schmidt reaction of the …
Number of citations: 3 www.tandfonline.com
D Zhuang, S Jiang, Y Wang, X Wang, S Shen… - Organic …, 2023 - ACS Publications
The synthesis of benzo[b]azepines using protonated aminating reagent (MsONH 3 OTf) and alkynes through I 2 -mediated [6 + 1] annulation reaction has been developed. This protocol …
Number of citations: 4 pubs.acs.org
D Bonnet, JF Margathe, S Radford… - ACS Combinatorial …, 2012 - ACS Publications
An efficient solution-phase synthesis of aza-diketopiperazines (aza-DKP, triazinediones) is reported. A structurally diverse collection of c-[aza-alkylGly-Pro] derivatives and yet …
Number of citations: 31 pubs.acs.org
NK Terrett - Combinatorial Chemistry-An Online Journal, 2008 - researchgate.net
For many years proteases have been viewed as important targets for the pharmaceutical industry. Potent inhibitors for the four classes of proteases (cysteine-, aspartyl-, serineand …
Number of citations: 5 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.